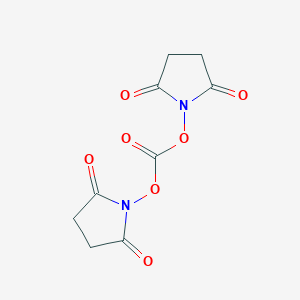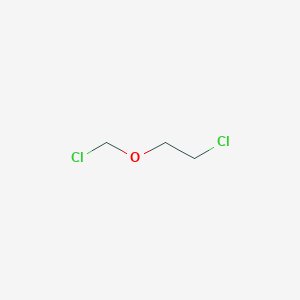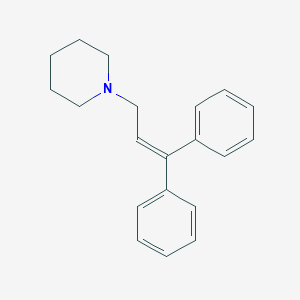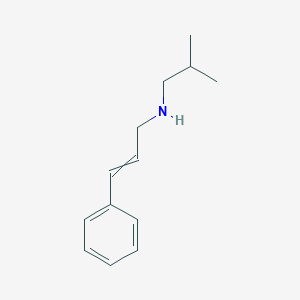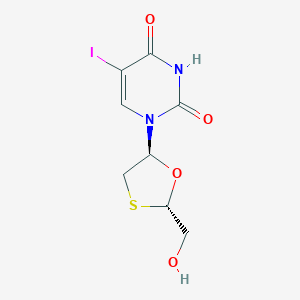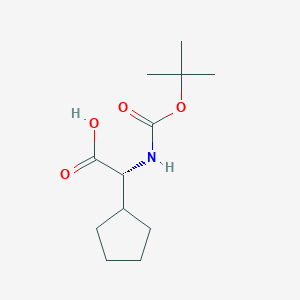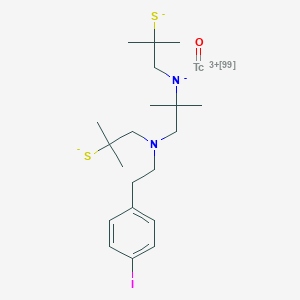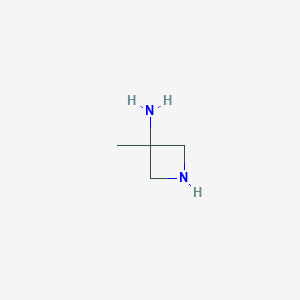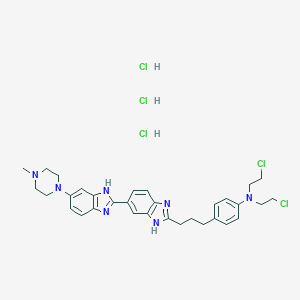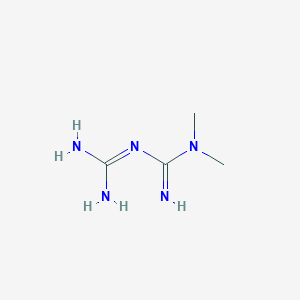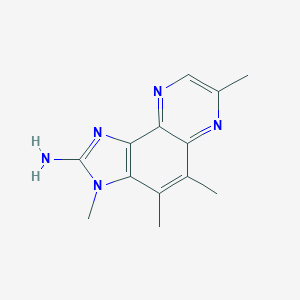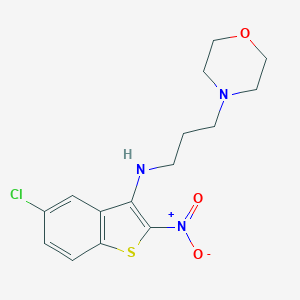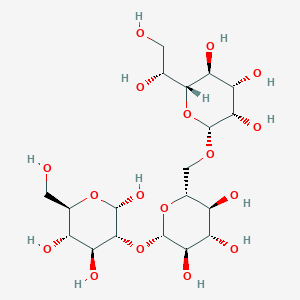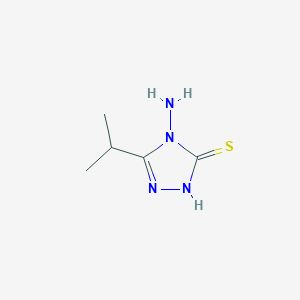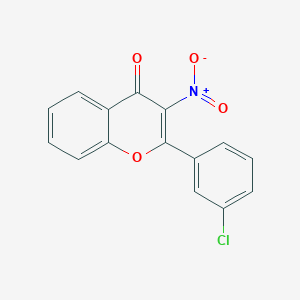
2-(3-Chlorophenyl)-3-nitrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-3-nitrochromen-4-one, also known as Nitrocoumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.72 g/mol. Nitrocoumarin is widely used in scientific research due to its unique chemical structure and properties.
作用機序
The precise mechanism of action of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen is not fully understood. However, it has been suggested that its biological activity is mediated through the inhibition of various enzymes and signaling pathways. For example, 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the induction of cell death in cancer cells.
生化学的および生理学的効果
2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been found to exert a range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has also been found to modulate the activity of various enzymes, including acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
One of the main advantages of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen is its versatility in terms of its potential applications in scientific research. It can be used as a fluorescent probe, a sensor, and a therapeutic agent, among other things. However, 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has some limitations when used in lab experiments. For example, it can be toxic to some cell types at high concentrations, and its solubility in water is limited.
将来の方向性
There are several potential future directions for research on 2-(3-Chlorophenyl)-3-nitrochromen-4-onen. One area of interest is the development of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen-based fluorescent probes for imaging biological samples. Another potential direction is the investigation of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for 2-(3-Chlorophenyl)-3-nitrochromen-4-onen could lead to improved purity and yield.
合成法
The synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen involves the reaction of 3-chloro-2-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has also been used as a fluorescent probe for imaging biological samples and as a sensor for detecting metal ions.
特性
CAS番号 |
143468-15-9 |
|---|---|
製品名 |
2-(3-Chlorophenyl)-3-nitrochromen-4-one |
分子式 |
C15H8ClNO4 |
分子量 |
301.68 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-10-5-3-4-9(8-10)15-13(17(19)20)14(18)11-6-1-2-7-12(11)21-15/h1-8H |
InChIキー |
WSTSSNHIBMUZAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
同義語 |
4H-1-Benzopyran-4-one,2-(3-chlorophenyl)-3-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



